Product packaging for Bis(2-methoxyethyl) succinate(Cat. No.:CAS No. 10494-02-7)

Bis(2-methoxyethyl) succinate

Cat. No.: B577973
CAS No.: 10494-02-7
M. Wt: 234.248
InChI Key: MHUWWJXJNIQPSJ-UHFFFAOYSA-N
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Description

Contextualization within the Class of Dialkyl Succinates and Ether-Containing Esters

Dialkyl succinates are esters of succinic acid, a dicarboxylic acid. They are recognized for their potential as green solvents and as building blocks for various chemical intermediates. mdpi.com The properties of dialkyl succinates can be tuned by varying the alcohol used in their synthesis. For instance, succinates with shorter alkoxy chains, like diethyl succinate (B1194679) and dibutyl succinate, exhibit different plasticization efficiencies compared to their longer-chain counterparts. sci-hub.se

Bis(2-methoxyethyl) succinate is distinguished by the incorporation of a methoxyethyl group, which introduces an ether linkage into the alkyl chain. This ether functionality imparts different solubility characteristics compared to simple alkyl esters. Glycol ethers, the parent alcohols for this ester, are known for their miscibility with both water and many organic solvents, a property that can be conferred to their ester derivatives.

Overview of Ester Applications in Industrial and Materials Science Contexts

Esters are a cornerstone of the chemical industry, with a vast array of applications. Simple esters are often used as solvents for resins, lacquers, and coatings. atamankimya.com More complex esters, particularly those derived from dicarboxylic acids like succinic acid, find use as plasticizers, lubricants, and in the formulation of cosmetics and personal care products. mdpi.comresearchgate.net

In materials science, esters are integral to the production of polymers. For example, dialkyl succinates can be used in the synthesis of high-performance pigments and as components in catalysts for polypropylene (B1209903) production. Their role as plasticizers is particularly significant, as they can improve the flexibility and durability of materials like PVC. sci-hub.se The search for safer and more environmentally friendly plasticizers has led to increased interest in non-phthalate alternatives, including various dialkyl succinates. sci-hub.semdpi.com

Academic Research Landscape and Significance of Ethylene (B1197577) Glycol Ethers and Their Esters

The academic and industrial research landscape for ethylene glycol ethers and their esters is extensive, driven by their widespread use and the need to understand their properties. Glycol ethers are valued for their high solvency, low evaporation rates, and miscibility with a broad range of substances. nih.gov These properties make them essential in the formulation of paints, inks, cleaners, and cosmetics. atamankimya.comnih.gov

Research has focused on both the synthesis and application of these compounds. For example, studies have explored various catalytic methods for the efficient production of dialkyl succinates, including the use of ionic liquids and solid acid catalysts. researchgate.netmdpi.com Furthermore, the unique properties of glycol ether esters, such as their solvency and potential as coalescing agents in waterborne coatings, continue to be areas of active investigation. The development of bio-based routes to succinic acid has also spurred research into producing "green" succinate esters. mdpi.com

Historical Development and Current Research Trends Pertaining to Glycol Ethers and Succinates

Glycol ethers have been in commercial use since the 1930s, with their applications expanding significantly in the 1960s and 70s, particularly in surface coatings. atamankimya.com The first trademark for a glycol ether, "Cellosolve," was registered in 1924 for ethylene glycol monoethyl ether. atamankimya.com Historically, ethylene oxide-derived (E-series) glycol ethers were widely used. nih.gov

Current research trends are heavily influenced by a growing emphasis on sustainability and environmental safety. This has led to a shift away from some E-series glycol ethers due to toxicological concerns, with propylene (B89431) oxide-based (P-series) glycol ethers often being favored as safer alternatives. atamankimya.comnih.gov In the realm of succinates, a major trend is the development of non-phthalate plasticizers to replace traditional ones like DEHP. sci-hub.se Research is focused on creating efficient, environmentally friendly synthesis methods for dialkyl succinates and evaluating their performance as plasticizers. sci-hub.semdpi.com The use of biomass-derived succinic acid is a key part of this "green chemistry" approach. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C10H18O6
Molecular Weight 234.248 g/mol
CAS Number 10494-02-7
Canonical SMILES COCCOC(=O)CCC(=O)OCCOC
InChI Key MHUWWJXJNIQPSJ-UHFFFAOYSA-N

Data sourced from Guidechem guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O6 B577973 Bis(2-methoxyethyl) succinate CAS No. 10494-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10494-02-7

Molecular Formula

C10H18O6

Molecular Weight

234.248

IUPAC Name

bis(2-methoxyethyl) butanedioate

InChI

InChI=1S/C10H18O6/c1-13-5-7-15-9(11)3-4-10(12)16-8-6-14-2/h3-8H2,1-2H3

InChI Key

MHUWWJXJNIQPSJ-UHFFFAOYSA-N

SMILES

COCCOC(=O)CCC(=O)OCCOC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Esterification Routes to Bis(2-methoxyethyl) Succinate (B1194679)

Direct esterification involves the reaction of succinic acid with 2-methoxyethanol (B45455), typically with the removal of water to drive the reaction to completion. This can be achieved through both catalyzed and non-catalyzed systems.

The esterification of carboxylic acids is often a slow process that requires a catalyst to achieve reasonable reaction rates and yields. whiterose.ac.uk A variety of homogeneous and heterogeneous catalysts have been developed for the synthesis of succinate esters. Conventional homogeneous catalysts like sulfuric acid are effective but pose challenges related to corrosion, catalyst separation, and waste disposal. tandfonline.com

To overcome these issues, significant research has focused on solid acid catalysts. These materials are non-corrosive, reusable, and easily separated from the reaction mixture, aligning with the principles of green chemistry. whiterose.ac.uktandfonline.com Examples of heterogeneous catalysts effective for succinic acid esterification include:

Zeolites: Materials like H-Beta zeolite have demonstrated high conversion rates for the esterification of succinic acid with various alcohols. researchgate.netnih.gov

Heteropolyacids (HPAs): Tungstophosphoric acid (TPA), particularly when supported on materials like MCM-41 or zeolite HY, has shown excellent catalytic activity and selectivity for producing diesters under solvent-free conditions. tandfonline.comacs.org

Sulfonated Carbons: Carbons derived from biomass (e.g., starch) and subsequently sulfonated act as effective, recyclable solid acid catalysts. whiterose.ac.uk These materials have shown high activity, achieving quantitative conversion of succinic acid and high selectivity to the diester. whiterose.ac.uk

Ion-Exchange Resins: Resins like Amberlyst-15 are also used, although their thermal stability can be a limiting factor. researchgate.net

Optimization studies focus on parameters such as reaction temperature, catalyst loading, and the molar ratio of alcohol to acid to maximize the yield of the desired diester. nih.govacs.org

Table 1: Performance of Various Catalysts in the Esterification of Succinic Acid

Catalyst SystemAlcoholTemperature (°C)Reaction Time (h)Succinic Acid Conversion (%)Diester Selectivity (%)Source
TPA/MCM-41n-Butanol808~99High tandfonline.com
Sulfonated Starch-derived Carbon (Starbon®)Ethanol (B145695)Not specified5~100~100 whiterose.ac.uk
D-Hβ Zeolite (Microwave-assisted)Methanol (B129727)Not specifiedOptimized9998 nih.gov
TPA/Zeolite HYn-ButanolNot specifiedOptimized9260 acs.org

Esterification can also proceed without an external catalyst, a process known as autocatalytic or self-catalyzed esterification. google.comresearchgate.net In this method, the carboxylic acid itself acts as the catalyst. To achieve practical reaction rates, these processes typically require elevated temperatures, often in the range of 120°C to 300°C, and potentially high pressure to keep the reactants in the liquid phase. google.comgoogle.com

A key strategy in non-catalytic esterification is the use of a reaction distillation column. google.com In this setup, the reactants are heated, and the water formed during the reaction is continuously removed as an azeotrope with the alcohol, shifting the equilibrium towards the formation of the ester products. While this method avoids catalyst-related costs and contamination, it can suffer from low conversion rates, resulting in a product with a high residual acid content. google.com

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For succinate ester production, this includes:

Microwave Irradiation: Using microwave reactors can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.govresearchgate.net Studies on the esterification of succinic acid have shown that microwave-assisted synthesis using a heterogeneous catalyst can lead to high conversion and selectivity in a shorter duration. nih.gov

Ionic Liquids (ILs): Imidazolium-based ionic liquids have been explored as dual solvent-catalysts for esterification reactions. rsc.org They can offer high yields and the potential for catalyst recycling, reducing waste. rsc.orgacs.org

Solvent-Free Reactions: Conducting the esterification without a solvent simplifies the process and reduces waste, making it a greener alternative. tandfonline.com Supported heteropolyacids have proven particularly effective for the solvent-free diesterification of succinic acid. tandfonline.com

Non-Catalytic Esterification Processes and Conditions

Alternative Synthetic Approaches for Related Succinate Esters

Besides direct esterification, other methods can be employed to synthesize succinate esters, which are applicable to the production of bis(2-methoxyethyl) succinate.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a common precursor like dimethyl succinate could be reacted with 2-methoxyethanol in the presence of a catalyst. googleapis.com

This reaction is an equilibrium process that is typically catalyzed by acids or bases, such as metal alkoxides (e.g., sodium methylate). googleapis.com To drive the reaction to completion, the lower-boiling alcohol (methanol, in this case) is usually removed by distillation. Transesterification is a crucial reaction in polymer chemistry, for example, in the synthesis of polyesters like poly(butylene succinate) (PBS) from dimethyl succinate and 1,4-butanediol (B3395766). researchgate.netmdpi.com

Table 2: Example of a Transesterification Reaction for Mixed Succinate Esters

PrecursorAlcoholCatalystTemperature (°C)TimeProduct DistributionSource
Dimethyl succinateEthanolSodium methylate2530 min19.6% Dimethyl, 49.9% Methyl ethyl, 30.5% Diethyl googleapis.com

There is a significant industrial shift towards using renewable feedstocks. Succinic acid can be produced sustainably through the fermentation of sugars derived from biomass, using microorganisms like modified yeast or bacteria. pcimag.comcosmeticsandtoiletries.comfraunhofer.de This "bio-succinic acid" is a key platform chemical for producing a range of green chemicals and polymers. pcimag.comtransparencymarketresearch.com

The use of bio-succinic acid for ester production follows the same esterification principles described above. google.com However, a critical challenge is the presence of impurities from the fermentation process, which can include residual sulfur compounds or other by-products. google.comgoogle.com These impurities can be detrimental to certain catalysts, particularly copper-based hydrogenation catalysts used in downstream processes or acid resin catalysts used for esterification. google.com Therefore, purification of the bio-succinic acid or the development of impurity-tolerant catalytic systems is essential for its effective utilization. google.com The production of esters from bio-succinic acid is a key step in manufacturing value-added green chemicals like 1,4-butanediol (BDO), tetrahydrofuran (B95107) (THF), and various polymers. google.comgoogle.com

Transesterification Processes Involving Succinate Precursors

Derivatization and Functionalization Reactions of the Compound

This compound possesses two key reactive sites that allow for a variety of derivatization and functionalization reactions: the ester linkages and the alkoxyethyl moieties. These sites can be targeted to synthesize a range of new molecules with tailored properties.

The two ester groups in this compound are susceptible to nucleophilic acyl substitution, providing pathways to a diverse set of derivatives. Key reactions include hydrolysis, transesterification, amidation, and reduction.

Hydrolysis

Under acidic or basic conditions, the ester groups of this compound can be hydrolyzed. This reaction cleaves the ester bonds, yielding succinic acid and 2-methoxyethanol. The hydrolysis typically proceeds in a stepwise manner, first forming the monoester, mono-(2-methoxyethyl) succinate, before complete hydrolysis to succinic acid. This reactivity is analogous to that of similar diesters like Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), which rapidly undergoes hydrolysis to its monoester and 2-methoxyethanol. industrialchemicals.gov.au

Transesterification

Transesterification involves the exchange of the 2-methoxyethyl groups with a different alcohol. This reaction can be catalyzed by either acids or bases and is typically driven to completion by using the new alcohol as a solvent. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol in the presence of a catalyst like sodium ethoxide or sulfuric acid would produce diethyl succinate and 2-methoxyethanol. Various catalysts, including Lewis acids and enzymes, can be employed to facilitate this transformation under different conditions. ijcce.ac.irmdpi.comresearchgate.net

Amidation

The ester groups can react with primary or secondary amines to form the corresponding succinamide (B89737) derivatives. This aminolysis reaction typically requires heating and results in the displacement of the 2-methoxyethanol leaving group to form a stable amide bond. The reaction with a primary amine, for instance, would yield an N,N'-disubstituted succinamide. cnrs.frnih.gov This method is a common strategy for synthesizing various polyamine succinamides. nih.gov

Reduction

The ester functionalities can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing both ester groups. masterorganicchemistry.comambeed.com The reduction of this compound with LiAlH₄ would yield two alcohol products: 1,4-butanediol (from the succinate core) and 2-methoxyethanol (the original alcohol moiety). masterorganicchemistry.comrsc.org The reaction proceeds via an aldehyde intermediate which is subsequently reduced to the alcohol. masterorganicchemistry.com

Table 1: Summary of Reactions at the Ester Functional Groups

Reaction Type Reagents & Conditions Products
Hydrolysis H₂O, H⁺ or OH⁻ catalyst Succinic acid, 2-Methoxyethanol
Transesterification R'OH, H⁺ or R'O⁻ catalyst Di-R' succinate, 2-Methoxyethanol
Amidation R'NH₂, heat N,N'-di-R'-succinamide, 2-Methoxyethanol
Reduction 1) LiAlH₄, 2) H₂O workup 1,4-Butanediol, 2-Methoxyethanol

The two alkoxyethyl side chains, -CH₂CH₂OCH₃, offer additional sites for chemical modification, primarily at the ether linkage.

Ether Cleavage

The ether bond within the 2-methoxyethyl group is generally stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This reaction would break the C-O bond, converting the ether into an alcohol and an alkyl halide. For instance, treatment with excess HI would lead to the formation of iodoethane (B44018) and ethylene (B1197577) glycol derivatives. Metabolic studies on the closely related compound Bis(2-methoxyethyl) ether (diglyme) also demonstrate that the ether linkage can be cleaved enzymatically in biological systems. nih.govuzh.ch

O-Demethylation

The terminal methyl ether group can be selectively cleaved, a reaction known as demethylation. In a laboratory setting, this is often accomplished using strong Lewis acids such as boron tribromide (BBr₃). wikipedia.org This would transform the 2-methoxyethyl groups into 2-hydroxyethyl groups, converting the starting material into bis(2-hydroxyethyl) succinate. Notably, metabolic studies of Bis(2-methoxyethyl) ether show that O-demethylation is a primary metabolic pathway, highlighting the chemical susceptibility of this site. nih.govoup.comnih.gov

Table 2: Summary of Reactions at the Alkoxyethyl Moieties

Reaction Type Reagents & Conditions Modified Functional Group
Ether Cleavage Strong acid (e.g., HI, HBr), heat Cleavage of the -CH₂-O-CH₃ or -CH₂-O-CH₂- bond
O-Demethylation Boron tribromide (BBr₃) or biological systems -OCH₃ → -OH

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of Bis(2-methoxyethyl) succinate (B1194679), offering insights into the connectivity and spatial arrangement of its atoms.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their neighboring atoms within the molecule. For succinic acid, a singlet is observed at approximately 2.6 ppm in D₂O, corresponding to the four equivalent methylene (B1212753) (CH₂) protons. hmdb.ca In succinate esters, the chemical shifts of the protons are influenced by the ester group. semanticscholar.orgresearchgate.net

In Bis(2-methoxyethyl) succinate, the following proton signals are expected:

A singlet for the succinate methylene protons (-OOC-CH₂-CH₂-COO-).

A triplet for the methylene protons adjacent to the ester oxygen (-COO-CH₂-).

A triplet for the methylene protons adjacent to the methoxy (B1213986) group (-CH₂-O-CH₃).

A singlet for the methoxy protons (-O-CH₃).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-OOC-CH₂-CH₂-COO-~2.6Singlet
-COO-CH₂-~4.2Triplet
-CH₂-O-CH₃~3.6Triplet
-O-CH₃~3.4Singlet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For succinic acid in D₂O, a signal around 34 ppm is attributed to the methylene carbons, and a signal around 182 ppm corresponds to the carboxyl carbons. hmdb.cadrugbank.com The introduction of the 2-methoxyethyl groups in this compound will result in distinct signals for each unique carbon atom.

The expected ¹³C NMR signals for this compound are:

A signal for the carbonyl carbons of the ester groups (C=O).

A signal for the methylene carbons of the succinate backbone (-CH₂-CH₂-).

Signals for the two different methylene carbons of the 2-methoxyethyl groups (-COO-CH₂- and -CH₂-O-CH₃).

A signal for the methoxy carbons (-O-CH₃).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~172
-COO-CH₂-~63
-CH₂-O-CH₃~70
-O-CH₃~59
-CH₂-CH₂- (succinate)~29

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Proximity Determination

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR. mnstate.eduresearchgate.net

COSY spectra establish proton-proton (¹H-¹H) coupling networks, showing correlations between adjacent protons. For this compound, a COSY experiment would show a cross-peak between the two methylene protons of the 2-methoxyethyl group, confirming their connectivity.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals, providing unambiguous assignments.

These 2D NMR experiments are crucial for assembling the complete molecular structure and resolving any ambiguities that may arise from the 1D spectra. nih.govnih.govweizmann.ac.il

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. researchgate.net For succinate esters, this band typically appears in the region of 1730-1750 cm⁻¹. researchgate.net

Key expected IR absorption bands for this compound include:

C=O stretch: A strong band around 1740 cm⁻¹, characteristic of the ester functional group.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and ether linkages.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

The IR spectrum of the related compound, Bis(2-methoxyethyl) adipate, shows a strong carbonyl peak and C-O stretching bands, which is consistent with the expected spectrum for this compound. chemicalbook.com The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the complete esterification of the succinic acid. rjptonline.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (ester)Stretch~1740
C-O (ester)Stretch1000 - 1300
C-O (ether)Stretch1000 - 1300
C-H (alkane)Stretch2850 - 3000

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of its structure.

Expected Raman signals for this compound include:

C=O stretch: A band in the carbonyl region, which may be weaker than in the IR spectrum.

C-C stretch: Signals corresponding to the stretching of the carbon-carbon single bonds in the succinate and ethyl backbones.

CH₂ and CH₃ deformations: Various bending and rocking vibrations of the methylene and methyl groups.

Raman spectroscopy can also provide insights into the conformational properties of the molecule in different states (e.g., liquid vs. solid). nih.govnih.gov The combined use of IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula for this compound is C10H18O6, which corresponds to a molecular weight of approximately 234.25 g/mol . In mass spectrometry, particularly with electron ionization (EI), the molecule is ionized, often forming a molecular ion (M•+) that can subsequently break apart into smaller, charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that aids in structural confirmation.

The fragmentation of straight-chain esters like succinates typically follows predictable pathways. whitman.edu Common fragmentation mechanisms include the cleavage of bonds adjacent to the carbonyl group (alpha-cleavage) and rearrangements like the McLafferty rearrangement. whitman.edulibretexts.org For this compound, the fragmentation process is influenced by the succinate core and the two 2-methoxyethyl ester side chains.

Key fragmentation pathways observed in succinate esters involve the loss of the alkoxy group (•OR) to form a stable acylium ion. whitman.edu In this case, the loss of a •OCH2CH2OCH3 group would result in a significant fragment. Further fragmentation can occur within the ester chains themselves. Studies on analogous compounds, such as Bis(2-methoxyethyl) phthalate (B1215562), show characteristic fragment ions related to the methoxyethyl group, which are also expected for the succinate counterpart. nih.gov For instance, a prominent peak at an m/z of 59, corresponding to the [CH3OCH2CH2]+ ion, is a common indicator of the 2-methoxyethyl moiety. The general fragmentation patterns for diesters can be complex, but they provide valuable data for confirming the identity of the molecule. researchgate.netacs.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
234 [C10H18O6]•+ Molecular Ion (M•+)
175 [M - •OCH2CH2OCH3]+ Loss of one methoxyethoxy radical via alpha-cleavage
159 [M - •CH2CH2OCH3 - H2O]+ Loss of a methoxyethoxy group and a water molecule
117 [HOOC(CH2)2CO]+ Succinyl dication (from cleavage of both ester groups)
101 [HOOC(CH2)2COO]+ Carboxylated fragment from succinate core
75 [•OCH2CH2OCH3]+ Methoxyethoxy radical cation

Note: This table is based on general fragmentation principles for succinate esters and related compounds. Actual experimental values may vary.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of this compound and analyzing it within complex mixtures. These methods separate the target compound from impurities, byproducts, or other components, allowing for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org In GC, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. nih.gov The choice of the stationary phase within the column is critical for achieving good resolution. For esters like phthalates and succinates, mid-polarity columns are often effective. restek.com For example, studies on the separation of various phthalate esters, including the structurally similar Bis(2-methoxyethyl) phthalate, have demonstrated the effectiveness of columns like the Rtx-440 and Rxi-XLB for resolving closely related compounds. restek.com After separation by GC, the eluted compounds are introduced into a mass spectrometer, which provides mass spectra for identification, confirming both the identity of this compound and any impurities present. chromatographyonline.com

Table 2: Typical GC-MS Parameters for Analysis

Parameter Specification Purpose
Column Mid-polarity fused silica (B1680970) capillary column (e.g., Rtx-440, DB-5ms) Separation based on boiling point and polarity
Injector Temperature 250 °C Ensures complete vaporization of the sample
Carrier Gas Helium Inert mobile phase to carry the sample through the column
Oven Program Temperature gradient (e.g., 50 °C to 280 °C) Allows for separation of compounds with a range of boiling points
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio data for compound identification

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard "hard" ionization technique for creating fragment patterns |

High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for purity assessment, particularly well-suited for compounds that may have lower volatility or could degrade at the high temperatures used in GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. Several HPLC methods have been developed for the analysis of pharmaceutical compounds containing a succinate moiety, such as Metoprolol (B1676517) Succinate. researchgate.netbioline.org.br These methods typically employ a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. researchgate.netresearchgate.net By adjusting the composition of the mobile phase, often a mixture of water with methanol (B129727) or acetonitrile, a high degree of separation between the main compound and its impurities can be achieved. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the ester carbonyl groups exhibit some UV absorbance.

Table 3: Typical HPLC Parameters for Purity Assessment

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Non-polar stationary phase for separation
Mobile Phase Gradient of Methanol and Water or Acetonitrile and Water Polar mobile phase; gradient elution allows for separation of multiple components
Flow Rate 1.0 mL/min Controls the speed of the separation and retention times
Column Temperature Ambient or slightly elevated (e.g., 25-30 °C) Ensures reproducible retention times
Detector UV Detector (e.g., at 210-230 nm) Detects compounds based on their absorbance of UV light

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system |

Physicochemical Behavior and Intermolecular Interactions

Thermodynamic Properties of Binary and Multicomponent Mixtures

The study of thermodynamic properties of liquid mixtures provides critical information about the nature and strength of intermolecular interactions between the component molecules. For binary mixtures containing esters similar to Bis(2-methoxyethyl) succinate (B1194679), deviations from ideal solution behavior are often observed, indicating the presence of specific interactions, structural effects, or differences in molecular size and shape.

Excess molar volume (VE) is a key thermodynamic property that quantifies the deviation of a real mixture's volume from that of an ideal solution. It is a direct measure of the change in volume upon mixing and provides insight into the packing efficiency and intermolecular forces between component molecules. A negative VE typically suggests strong specific interactions (such as hydrogen bonding or charge-transfer complex formation) or interstitial accommodation of one component within the structure of the other. Conversely, a positive VE indicates weak interactions and the dominance of physical effects like the breaking of associative forces in the pure components.

In studies of binary mixtures of bis(2-methoxyethyl) ether with various esters, including diethyl succinate, at 298.15 K, the excess molar volumes were found to be negative across the entire range of mole fractions. This suggests that the interactions between the ether and the ester molecules are strong, leading to a more compact packing than in an ideal mixture. The negative VE values in these related systems imply that mixing is accompanied by a contraction in volume, likely due to the favorable dipole-dipole interactions between the ether and ester groups and potential interstitial accommodation.

Based on these findings, it is reasonable to infer that binary mixtures containing Bis(2-methoxyethyl) succinate would also exhibit negative excess molar volumes, particularly when mixed with polar solvents. The presence of two ether moieties per molecule could further enhance its ability to interact with other polar molecules, potentially leading to even more significant volume contractions compared to diethyl succinate.

Table 1: Excess Molar Volume (VE) for a Structurally Related System: Bis(2-methoxyethyl) ether (1) + Diethyl succinate (2) at 298.15 K (Data inferred from graphical representations in literature.)

Mole Fraction of Bis(2-methoxyethyl) ether (x₁)VE (cm³/mol)
0.1-0.05
0.3-0.12
0.5-0.15
0.7-0.12
0.9-0.05

Internal pressure is a measure of the cohesive forces within a liquid, while isothermal compressibility relates to the resistance of a fluid to compression at a constant temperature. The excess values of these properties in a mixture provide further detail on the changes in intermolecular forces and structural arrangements upon mixing.

For the binary system of bis(2-methoxyethyl) ether and diethyl succinate, studies have reported negative deviations in isentropic compressibility. Negative deviations in compressibility suggest that the mixture is less compressible than the ideal mixture, which is consistent with the idea of strong intermolecular interactions and reduced free volume, as also indicated by the negative excess molar volumes. This increased rigidity can be attributed to the formation of associative complexes between the ether and ester molecules. Analysis of excess internal pressure in similar systems often reveals information about the balance between attractive and repulsive forces.

Given these observations, mixtures involving this compound are also expected to exhibit negative deviations in compressibility. The additional ether groups could lead to a more structured liquid mixture, resulting in lower compressibility and higher internal pressure compared to its simpler analogue, diethyl succinate.

Partial molar volume is a thermodynamic property that describes how the total volume of a solution changes when a differential amount of a component is added. It is particularly useful for understanding solute-solvent interactions at infinite dilution. The limiting partial molar volume (V̄∞) provides a measure of the intrinsic volume of the solute plus the volume changes resulting from its interaction with the solvent.

In studies of bis(2-methoxyethyl) ether mixed with various esters, partial molar volumes were calculated to analyze the specific interactions. For a solute like this compound, its partial molar volume in a given solvent would be influenced by its ability to disrupt the solvent's structure and form new interactions. In polar solvents, the ether and ester groups of this compound would likely lead to strong solute-solvent interactions, resulting in a smaller partial molar volume than its intrinsic molecular volume might suggest. This is due to the contraction of the solvent around the solute molecule, a phenomenon known as electrostriction in highly polar systems.

Excess Internal Pressure and Isothermal Compressibility Analyses

Transport Phenomena within Polymer Systems and Membranes

The transport of small molecules like this compound through polymer matrices is crucial for applications such as membrane separations, controlled release systems, and the performance of plasticized polymers. This transport is governed by the processes of sorption and diffusion.

Sorption involves the uptake of a penetrant molecule by a polymer. The process is governed by the affinity between the polymer and the penetrant. Research on the sorption of binary liquid mixtures of bis(2-methoxyethyl) ether with various esters (including diethyl succinate) into tetrafluoroethylene-propylene copolymer membranes has been conducted at 298.15 K using a gravimetric sorption method.

The equilibrium sorption is influenced by the Flory-Huggins interaction parameter, which describes the compatibility between the polymer and the liquid. The kinetics of sorption, or how quickly equilibrium is reached, is described by the diffusion coefficient. In the study involving diethyl succinate, the amount of liquid sorbed by the polymer membrane was found to depend on the composition of the binary mixture. The sorption process generally follows Fickian or near-Fickian behavior for such rubbery polymers, where the rate of uptake is proportional to the square root of time.

For this compound, its larger molar volume compared to diethyl succinate would likely result in a lower equilibrium sorption in a non-polar polymer matrix due to greater energetic penalties for creating space for the molecule. However, its polar ether groups might enhance sorption in polymers with complementary functionalities.

Table 2: Sorption and Diffusion Parameters for a Structurally Related System: Bis(2-methoxyethyl) ether + Diethyl succinate into a Fluoroelastomer Membrane at 298.15 K (Data derived from literature.)

Mole Fraction of Bis(2-methoxyethyl) ether (x₁)Equilibrium Sorption (g/g)Diffusion Coefficient (D x 10⁸ cm²/s)
0.0 (Pure Diethyl Succinate)~0.08~1.5
0.5~0.10~2.0
1.0 (Pure Bis(2-methoxyethyl) ether)~0.12~2.5

Diffusion is the process by which molecules move from an area of higher concentration to one of lower concentration. In polymers, this movement is highly dependent on the size and shape of the diffusing molecule and the free volume and segmental mobility of the polymer chains. The diffusion coefficient (D) quantifies the rate of this movement.

In the study of bis(2-methoxyethyl) ether and diethyl succinate mixtures diffusing into a fluoroelastomer, the diffusion coefficients were calculated using Fick's equation. The results showed that the diffusion coefficient varies with the composition of the mixture. The values of the exponent 'n' in the sorption kinetic equation (Mt/M∞ = ktn) were found to be between 0.50 and 0.58, which is characteristic of a Fickian diffusion mechanism. This indicates that the rate of polymer chain relaxation is much faster than the rate of diffusion of the penetrant molecules.

It is expected that this compound, being a larger molecule than diethyl succinate, would have a lower diffusion coefficient in the same polymer matrix. The increased molecular size presents a greater steric hindrance to movement through the polymer network, requiring larger transient gaps to be formed by the thermal motion of the polymer chains. The flexibility of the 2-methoxyethyl chains may, however, allow the molecule to adopt more streamlined conformations, partially mitigating the effect of its larger size.

Sorption Kinetics and Equilibrium in Polymeric Matrices

Rheological Characterization in Solution and Material Formulations

The rheological properties of a substance dictate its flow and deformation characteristics, which are critical for its application in material formulations. While specific rheological data for pure this compound is not extensively documented in public literature, its behavior can be inferred from studies on structurally similar succinate esters used as plasticizers in polymer blends.

Plasticizers are additives that increase the flexibility and processability of materials, particularly polymers like polyvinyl chloride (PVC). chemrxiv.org The introduction of a plasticizer modifies the rheological properties of the polymer matrix, such as its storage modulus and viscosity. Research on various succinate plasticizers in PVC blends demonstrates that the length of the alkyl chain on the succinate molecule influences the material's softness and other mechanical properties. mdpi.com For instance, an increase in the alkyl chain length in a series of succinate plasticizers was found to affect the material's modulus. mdpi.com

This compound, with its ether-containing side chains, can be classified as a specialty plasticizer. Patents related to similar compounds, such as bis(ethoxylated alkyl)succinate, indicate their use in biodegradable polymers to modify mechanical properties, including storage modulus and elongation at break. google.com The addition of these succinate compounds can improve the processability and compatibility within biopolymers like polylactic acid (PLA). google.com The ether linkages in this compound are expected to impart a degree of polarity and flexibility to the molecule. This could influence its interaction with polymer chains, potentially leading to a significant reduction in the glass transition temperature (Tg) and viscosity of the polymer blend, which is a primary indicator of plasticizer efficiency. researchgate.net The rheological profile of such formulations is crucial for processing operations like extrusion and molding.

The effectiveness of a plasticizer is also related to the balance between its non-polar and polar components, which affects its ability to disrupt polymer chain interactions. mdpi.com In this compound, the ethylene (B1197577) glycol ether moieties provide a different steric and electronic profile compared to simple alkyl chains, which would uniquely define its performance and rheological impact in a given polymer system.

Solvent Properties and Solvation Mechanisms in Chemical Reactions

The molecular structure of this compound, featuring both ester and ether functional groups, suggests its potential as a solvent for various chemical reactions. orgoreview.com The presence of ether linkages, in particular, is characteristic of a class of aprotic polar solvents known as glymes. The related compound, Bis(2-methoxyethyl) ether (also known as diglyme), is a high-boiling point solvent that is miscible with water and hydrocarbons and is used in organic reactions. chemos.deavantorsciences.com A patent has noted the use of diglyme (B29089) as a sustainable co-solvent in transesterification reactions to produce plasticizers. chemrxiv.org

The solvent properties of this compound would be governed by its ability to engage in various intermolecular interactions. The oxygen atoms in the ether and ester groups can act as hydrogen bond acceptors, enabling the solvation of protic species. The ester groups themselves are less reactive than acid chlorides or anhydrides but can participate in reactions such as hydrolysis and transesterification. libretexts.org

The mechanism of solvation involves the interaction of solvent molecules with solute molecules, leading to stabilization of the solute. For ionic or highly polar solutes, the polar ether and carbonyl groups of this compound can coordinate with cations. The solvation of non-polar solutes would be less favorable, but the hydrocarbon portions of the molecule provide some capacity for van der Waals interactions. A study on the extraction of gold from chloride solutions using dibasic esters like succinates points to a solvation mechanism. informahealthcare.com

In the context of chemical reactions, the solvent can play a more active role than simply providing a medium. For instance, in nucleophilic acyl substitution reactions typical for esters, the solvent can influence the stability of intermediates and transition states. libretexts.orglibretexts.org The hydrolysis of an ester, for example, proceeds through a tetrahedral intermediate, and a solvent capable of stabilizing this charged intermediate can affect the reaction rate. libretexts.org Given its structure, this compound could be employed in reactions where a high-boiling, polar aprotic medium is required.

Physicochemical Data for this compound

PropertyValue
CAS Number 10494-02-7 guidechem.comsigmaaldrich.com
Molecular Formula C10H18O6 guidechem.com
Molecular Weight 234.248 g/mol guidechem.com
Canonical SMILES COCCOC(=O)CCC(=O)OCCOC guidechem.com

Applications in Advanced Materials Science and Engineering

Utilization as a Component in Polymer Formulations and Processing Aids

In the field of polymer science, bis(2-methoxyethyl) succinate (B1194679) and related succinate esters are recognized for their role as processing aids and performance modifiers.

Bis(2-methoxyethyl) succinate belongs to the class of succinate esters, which are investigated as effective and often more environmentally friendly plasticizers for various polymers, particularly Poly(vinyl chloride) (PVC). mdpi.comredalyc.org Plasticizers are additives that increase the flexibility and durability of a material. redalyc.orgeupegypt.com The general mechanism involves the plasticizer molecules inserting themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely. researchgate.net

While extensive research on this compound itself is specific, the broader class of succinate diesters has shown significant promise. Studies on compounds like diethyl succinate (DES), dibutyl succinate (DBS), and dihexyl succinate (DHS) have demonstrated their efficacy as PVC plasticizers. mdpi.com Research indicates that mixtures of different succinate diesters can be more effective at plasticizing PVC compared to single succinate plasticizers. mdpi.com Historically, a related compound, bis(2-methoxyethyl) phthalate (B1215562), was utilized as a plasticizer for cellulose (B213188) acetate (B1210297) plastics due to its excellent gelling properties for cellulose derivatives. wikipedia.orgnih.gov Succinate-based plasticizers are also being explored for thermoplastic polyurethanes (TPU). researchgate.net

The effectiveness of various plasticizers can be compared based on their impact on the polymer's physical properties.

Interactive Data Table: Comparison of Plasticizer Performance in PVC (50 phr)

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Migration Resistance (Leaching)
DEHP (Reference) Phthalate~19~250Standard
DINP (Reference) Phthalate~19~250Standard
Synthesized Succinate Esters Succinate~19~250Up to 70% lower than DEHP/DINP mdpi.com
Diheptyl succinate (DHPS) SuccinateComparable to DEHPComparable to DEHPSuperior to DEHP researchgate.net

The primary function of a plasticizer is to enhance a polymer's flexibility and workability. eupegypt.com This is achieved by lowering the material's glass transition temperature (Tg), which is the temperature at which a rigid, glassy polymer transforms into a more rubbery and pliable state. eupegypt.comresearchgate.net For instance, the addition of succinate-based plasticizers to PVC has been shown to significantly lower its Tg from a rigid state to a much more flexible one. researchgate.net

The molecular structure of the plasticizer is key to its performance. The alkyl chains of succinate esters contribute to improved flexibility. mdpi.com This modification from a rigid and brittle polymer to a soft and pliable form significantly broadens the range of potential applications for the material. eupegypt.com For example, plasticized PVC is used in products requiring flexibility, such as electrical wire insulation and flooring. eupegypt.com Research into novel bio-based succinate plasticizers shows they can achieve performance comparable to traditional phthalate plasticizers in terms of mechanical properties like tensile strength and elongation at break, while offering superior resistance to migration and leaching from the polymer matrix. mdpi.com

Role as a Plasticizer in Polymer Systems (e.g., Cellulose Ester Plastics, PVC, Polyacrylates, Polyurethanes)

Integration into Coating and Composite Resin Technologies

This compound is identified as a component in specialized coating and resin formulations. It is listed as "Succinic acid bis(2-methoxyethyl) ester" in substance control documentation for materials used in the electronics industry, where it may be present in resins or coatings applied to components. nxp.com Additionally, related succinate compounds, such as bismuth succinate, are cited in patent literature for low-temperature cure coating compositions. google.com These coatings are designed to cure at lower temperatures (80 to less than 120°C), making them suitable for heat-sensitive plastic substrates. google.com The function of such ester compounds in these formulations can range from acting as a reactive diluent to modifying the final properties of the cured coating.

Applications as a Specialty Solvent in Diverse Chemical Processes

The "bis(2-methoxyethyl)" structural motif is characteristic of a class of high-boiling-point polar aprotic solvents known as glymes.

The closely related compound, bis(2-methoxyethyl) ether, also known as diglyme (B29089), is widely used as a solvent in organic synthesis and homogeneous catalysis. rsc.orgspectrumchemical.comdur.ac.uk Diglyme is effective in promoting certain chemical reactions, such as intramolecular acceptorless dehydrogenative coupling to construct quinazolinones. rsc.org Its ability to dissolve a wide range of organic and inorganic reagents and to chelate cations makes it a valuable reaction medium. spectrumchemical.com It is employed in processes like the synthesis of metoprolol (B1676517), a pharmaceutical compound. google.comgoogle.com In the context of catalysis, succinate esters themselves can be part of catalytic systems; for example, bis(3,7-dimethylocta-2,6-dien-1-yl) succinate has been used in the presence of a homogeneous catalyst. googleapis.com The use of zinc(II) salts for the esterification of fatty acids demonstrates homogeneous catalysis where the catalyst dissolves in the reaction medium. acs.org

The recovery of succinic acid from fermentation broths is a significant area of research, involving methods like crystallization, precipitation, and extraction. nih.gov While this focuses on the acid rather than its esters, the unique solvent properties of related compounds suggest potential applications. For instance, ionic liquids are explored for extraction and separation of bioactive compounds. nih.gov Patent literature describes an ionic liquid for extracting target alkaloids that incorporates a bis(2-methoxyethyl) ammonium (B1175870) ion, highlighting the utility of the "bis(2-methoxyethyl)" moiety in designing selective extraction media. google.com In analytical chemistry, separation methods like high-performance thin-layer chromatography (HPTLC) are used to separate and quantify compounds like metoprolol succinate from pharmaceutical formulations. wiley.com

Role in Homogeneous Catalysis and Reaction Media

Development of Bio-based Polymer Derivatives (e.g., Polybutylene Succinate analogs)

The modification of poly(butylene succinate) (PBS) through copolymerization is a key strategy for tailoring its properties to meet the demands of various applications in advanced materials science. By introducing comonomers into the polyester (B1180765) backbone, researchers can systematically alter characteristics such as crystallinity, thermal stability, and mechanical performance. A significant area of this research focuses on incorporating flexible ether linkages to enhance properties like hydrophilicity and degradation rates. While direct studies on the use of this compound as a comonomer are not extensively documented in publicly available research, the development of analogous structures using ether-containing diols like diethylene glycol provides valuable insights into how such modifications impact the final polymer.

The synthesis of these copolymers typically follows a two-step melt polycondensation process. acs.orgrsc.org The initial stage is an esterification reaction between the diacids (succinic acid) and the diols (1,4-butanediol and an ether-containing diol). This is followed by a polycondensation step under high vacuum and temperature to increase the molecular weight of the resulting copolymer. acs.orgmdpi.com This method allows for the creation of random copolymers where the different monomer units are distributed along the polymer chain. acs.org

The incorporation of ether-containing units, such as those that would be derived from this compound, has been shown to have a profound effect on the material's properties. Research on analogous copolymers, specifically poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)), demonstrates that the introduction of the flexible diethylene glycol succinate (DEGS) units systematically alters the polymer's thermal and mechanical behavior. acs.orgresearchgate.net

Research Findings on PBS Analogues with Ether Linkages

Studies on copolymers of PBS with ether-containing diols have yielded significant data on how these modifications influence the material's characteristics. The introduction of flexible ether linkages generally leads to a decrease in crystallinity and melting temperature, while enhancing hydrophilicity and the rate of hydrolytic degradation. acs.orgresearchgate.net

Thermal Properties:

The thermal properties of PBS are significantly influenced by the incorporation of a comonomer with ether linkages. As the content of the ether-containing unit increases, a general trend of decreasing melting temperature (Tm) and crystallinity (Xc) is observed. acs.org This is attributed to the disruption of the regular crystal lattice of the PBS homopolymer by the more flexible and irregularly shaped comonomer units. However, the thermal stability, often measured by the onset decomposition temperature (Td), is not always significantly compromised. acs.org

Table 1: Thermal Properties of Poly(butylene succinate) and its Ether-Containing Copolymers

Polymer CompositionMelting Temperature (Tm) (°C)Crystallinity (Xc) (%)Decomposition Temperature (Td,5%) (°C)Reference
Neat PBS114.545.2340.5 acs.org
P(BS-co-DEGS) 10 mol% DEGS103.135.8338.2 acs.org
P(BS-co-DEGS) 20 mol% DEGS91.328.4335.1 acs.org
P(BS-co-DEGS) 30 mol% DEGS79.821.5332.7 acs.org

Mechanical Properties:

The mechanical properties of PBS analogs are also tunable through copolymerization with ether-containing monomers. Generally, the introduction of flexible ether linkages leads to a decrease in the tensile modulus and an increase in the elongation at break, indicating a transition to a more flexible and ductile material. acs.org The tensile strength may initially increase at low comonomer content before decreasing as the proportion of the softer ether segment becomes more dominant. acs.org

Table 2: Mechanical Properties of Poly(butylene succinate) and its Ether-Containing Copolymers

Polymer CompositionTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PBS35032350 mdpi.com
P(BS-co-DEGS) 10 mol% DEGS28035450 acs.org
P(BS-co-DEGS) 20 mol% DEGS21030600 acs.org
P(BS-co-DEGS) 30 mol% DEGS15025750 acs.org

The development of these bio-based polymer derivatives highlights a versatile approach to creating advanced materials with tailored properties. By incorporating comonomers like those analogous to this compound, it is possible to engineer PBS-based materials with enhanced flexibility, controlled degradation rates, and specific thermal characteristics, making them suitable for a wide range of applications in materials science and engineering.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many chemical substances from the environment.

Succinate-based esters are generally considered to be biodegradable. The presence of ester bonds in their chemical structure makes them susceptible to attack by a wide range of microorganisms. europlas.com.vn For instance, mixtures of dimethyl esters of short-chain acids like succinic acid are readily biodegradable. Studies on poly(butylene succinate) (PBS), a biodegradable aliphatic polyester (B1180765), show that it decomposes in various environments, including soil, water, and under composting conditions. mdpi.com The biodegradability of these polymers is influenced by factors such as molecular weight and degree of crystallinity. europlas.com.vn

Research has shown that specific microbial communities can significantly enhance the degradation efficiency of succinate-based polymers under controlled conditions. mdpi.com For example, poly(ethylene succinate) (PES) is known to be highly biodegradable in terrestrial environments. researchgate.net The ultimate biodegradation of compounds like dimethyl succinate (B1194679) is estimated to occur over a period of weeks. This susceptibility to microbial action is a key factor in the environmental profile of succinate esters.

The initial and rate-limiting step in the biodegradation of polyesters is typically the enzymatic hydrolysis of the ester bonds. nih.gov This process is catalyzed by a class of enzymes known as hydrolases, which are ubiquitous in the environment. nih.gov These enzymes, which include esterases, lipases, and cutinases, cleave the ester linkages in the polymer backbone, breaking it down into smaller, water-soluble oligomers and, eventually, to its constituent monomers, such as succinic acid and the corresponding alcohol. nih.govresearchgate.net

Most of the enzymes involved in the degradation of polyesters like PBS and PES belong to the α/β hydrolase superfamily. nih.gov These enzymes possess a catalytic triad, typically involving serine, which nucleophilically attacks the ester bond, leading to its cleavage. researchgate.net The efficiency of this enzymatic hydrolysis can be influenced by the chemical structure of the polyester. nih.gov Commercially available enzymes, such as pig liver carboxyl esterase and cholesterol esterase, have been shown to effectively hydrolyze model ester compounds, indicating the broad applicability of these enzymes. nih.gov

Microbial Degradation of Succinate-Based Esters and Related Polymers

Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)

In addition to biodegradation, abiotic processes can also contribute to the degradation of succinate esters in the environment. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a relevant abiotic degradation pathway for esters. The rate of hydrolysis is dependent on pH and temperature. For dimethyl succinate, the estimated hydrolysis half-life is 85 days at pH 8 and 2.3 years at pH 7, suggesting that hydrolysis may not be a rapid degradation pathway under neutral environmental conditions.

Environmental Persistence and Formation of Transformation Products

The environmental persistence of a chemical is determined by the rates of all degradation processes acting upon it. For succinate-based esters, which are generally biodegradable, persistence is expected to be relatively low in microbially active environments. For example, dimethyl esters of succinic, glutaric, and adipic acids are considered "inherently biodegradable".

During the degradation process, various transformation products are formed. The initial products of the hydrolysis of "Bis(2-methoxyethyl) succinate" would be succinic acid and 2-methoxyethanol (B45455). Succinic acid is a common metabolic intermediate and is readily mineralized by microorganisms to carbon dioxide and water under aerobic conditions. researchgate.net The fate of 2-methoxyethanol in the environment would also be subject to microbial degradation. In the case of dimethyl succinate on TiO2 surfaces, surface reactions can lead to the formation of adsorbed succinate and methanol (B129727). rsc.orgrsc.org

Leaching Behavior from Formulated Materials into Environmental Media

Succinate esters can be used as plasticizers in various materials. researchgate.net As these additives are often not chemically bound to the polymer matrix, they have the potential to leach out into the surrounding environment over time. researchgate.netaccustandard.com This leaching can be influenced by factors such as temperature, the properties of the environmental medium (e.g., water, soil), and the age of the material. accustandard.comresearchgate.net

The leaching of plasticizers from materials like PVC is a well-documented phenomenon. researchgate.net Once leached into the environment, the fate of "this compound" would be governed by the degradation processes described above. The potential for leaching underscores the importance of understanding the environmental fate of these compounds, as it represents a direct pathway for their entry into various environmental compartments. researchgate.net Research on alternative plasticizers, including succinates, has shown that molecular structure, such as branching, can influence their migration resistance. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of molecules like Bis(2-methoxyethyl) succinate (B1194679). researchgate.net These calculations can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For similar ester compounds, DFT has been used to determine the spatial orientation of functional groups, which significantly influences their physical and chemical properties. ucl.ac.uk

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be computed. The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and reactivity of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For instance, in a study of a zinc xanthate complex containing a 2-methoxyethyl group, a small HOMO-LUMO energy gap of 3.19 eV was indicative of its potential for optoelectronic applications. researchgate.net Molecular electrostatic potential (MEP) maps, another output of these calculations, visualize the electron density distribution and help identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics Simulations of Compound Behavior in Various Media

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com These simulations can model how Bis(2-methoxyethyl) succinate interacts with itself and with other molecules in various environments, such as in solution or within a polymer matrix. mdpi.comkashanu.ac.ir

For example, MD simulations can be used to investigate the aggregation behavior of surfactants based on succinic acid derivatives at an oil-water interface. mdpi.com These simulations provide insights into the formation of micelles and the orientation of molecules at the interface. mdpi.com In the context of drug delivery, MD simulations can elucidate the intermolecular interactions between a drug carrier and a drug molecule. kashanu.ac.ir

Simulations of systems containing similar ester compounds have been used to analyze properties like density, viscosity, and diffusion coefficients. researchgate.net For instance, MD simulations have been employed to study the solubilization behavior of drugs in surfactant and cosolvent mixtures, revealing how the addition of cosolvents affects micelle structure and drug solubility. mdpi.com These studies demonstrate the potential of MD simulations to predict the behavior of this compound in various formulations and applications.

Prediction of Physicochemical Parameters and Phase Behavior

Computational methods are increasingly used to predict the physicochemical properties of chemical compounds, which is crucial for their application and risk assessment. rivm.nlljmu.ac.uk For this compound, these methods can estimate parameters such as boiling point, vapor pressure, and solubility.

Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) are theoretical models that can predict the properties of molecules based on their chemical structure. rivm.nl These models are widely used in the pharmaceutical industry and for assessing the environmental risks of chemicals. rivm.nl For example, the Cramer classification scheme, a computational tool, can group chemicals into different classes of concern based on their structure. ljmu.ac.uk

Thermodynamic models can be used to predict the phase behavior of binary mixtures containing succinic acid esters. acs.org These models are relevant for understanding the behavior of this compound in various solvent systems. For example, the Non-Random Two-Liquid (NRTL) equation has been used to describe the phase equilibria of systems containing ionic liquids and water or alcohols. researchgate.net While experimental data for this compound is limited, computational predictions can provide valuable initial estimates of its physicochemical properties.

Below is a table of some predicted and experimental physicochemical properties for this compound and related compounds.

CompoundPropertyValueSource
Bis(2-methoxyethyl) phthalate (B1215562)Molecular Weight282.29 g/mol accustandard.com
Bis(2-methoxyethyl) phthalateBoiling Point230 °C accustandard.com
Bis(2-methoxyethyl) phthalateFlash Point121 °C accustandard.com
Bis(2-methoxyethyl) sulfideMolecular Weight150.24 g/mol nih.gov
Bis(2-methoxyethyl) sulfideXLogP3-AA0.6 nih.gov
Diethyl succinateDensity and ViscosityStudied in mixtures researchgate.net
Bis(2-methoxyethyl) etherDensity and ViscosityStudied in mixtures

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. nih.govrsc.org By modeling the reaction pathways, transition states, and intermediates, researchers can gain a deeper understanding of how reactions involving this compound proceed. smu.edu

For example, computational studies have been crucial in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. nih.gov Density functional theory (DFT) calculations can be used to explore the energetics of different reaction steps, such as oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of biosynthesis, computational chemistry has been used to study the complex reaction pathways of natural products. nih.gov Similarly, the metabolism of succinate esters has been investigated using computational models to analyze experimental data from techniques like NMR spectroscopy. nih.gov These approaches could be applied to study the synthesis, degradation, and other chemical transformations of this compound, providing a detailed picture of the reaction mechanisms at the molecular level. For instance, the metabolism of bis(2-methoxyethyl) ether, a structurally related compound, has been shown to involve the cleavage of the ether linkage by cytochrome P-450 enzymes. nih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthesis Routes

The conventional synthesis of succinate (B1194679) esters often relies on homogeneous acid catalysts like sulfuric acid, which poses challenges related to corrosion, catalyst separation, and waste generation. tandfonline.com Future research must prioritize the development of cleaner, more efficient, and sustainable synthetic methodologies for bis(2-methoxyethyl) succinate.

Key research avenues include:

Heterogeneous Catalysis: The use of solid acid catalysts offers significant environmental and process advantages. Research into catalysts like zinc oxide (ZnO), which has shown high efficacy in producing dimethyl succinate from succinic anhydride, could be adapted for this compound. acs.orgresearchgate.net ZnO is inexpensive, non-corrosive, and reusable, making it a promising green catalyst. acs.orgresearchgate.net Similarly, supported heteropolyacids, such as 12-tungstophosphoric acid (TPA) on supports like MCM-41, have demonstrated high activity and selectivity in the solvent-free diesterification of succinic acid. tandfonline.com Investigating the performance of these catalysts for the reaction between succinic acid (or its anhydride) and 2-methoxyethanol (B45455) is a critical next step.

Enzymatic Synthesis: Biocatalysis using enzymes like lipases offers a highly specific and mild alternative to traditional chemical synthesis. This approach aligns with the green chemistry principle of reducing derivatization and protecting groups. acs.org Research should focus on identifying robust lipases that can efficiently catalyze the esterification in solvent-free systems or green solvents, optimizing reaction conditions (temperature, substrate ratio, enzyme loading) to maximize yield and reusability.

Ionic Liquids as Reaction Media: Ionic liquids (ILs) are gaining attention as green solvents and catalysts for esterification reactions due to their low vapor pressure, thermal stability, and recyclability. acs.orgrsc.org Studies have shown successful synthesis of starch succinates in aqueous ionic liquid solutions. acs.org Exploring the use of specific ILs, particularly those that can act as both solvent and catalyst, could lead to novel and efficient processes for producing this compound under mild conditions. rsc.org

Table 1: Comparison of Potential Sustainable Synthesis Routes for this compound

Synthesis Route Catalyst/Medium Key Advantages Research Focus
Heterogeneous Catalysis Solid acids (e.g., ZnO, supported TPA) Reusable, non-corrosive, simplified product purification, potential for continuous flow processes. tandfonline.comresearchgate.net Catalyst screening and optimization, kinetic studies, long-term stability assessment.
Enzymatic Synthesis Lipases High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. acs.org Enzyme selection and immobilization, process optimization, enzyme deactivation studies.
Ionic Liquid-Mediated Synthesis Task-specific ionic liquids Dual role as solvent and catalyst, enhanced reaction rates, potential for catalyst/solvent recycling. acs.orgrsc.org IL screening, understanding reaction mechanisms, developing efficient product separation and IL recycling methods.

Exploration of Advanced Material Applications and Composites

The molecular structure of this compound suggests its utility in polymer science, primarily as a functional additive or a component in novel composites.

Green Plasticizers: A significant emerging application for succinate esters is as environmentally friendly plasticizers, offering a safer alternative to traditional phthalates. nih.gov Research has demonstrated that succinate-based plasticizers can be effectively used in poly(vinyl chloride) (PVC), exhibiting good plasticization efficiency and significantly lower migration rates compared to commercial phthalates like DEHP. nih.gov Future work should involve formulating this compound with various polymer matrices, including PVC, thermoplastic polyurethanes (TPU), and bio-based polymers like polylactic acid (PLA). researchgate.netgoogle.com Characterizing the mechanical properties (tensile strength, elongation at break), thermal properties (glass transition temperature reduction), and migration resistance will be crucial to validate its performance. nih.govresearchgate.net

Advanced Polymer Composites: The incorporation of functional fillers into polymer matrices can create advanced materials with tailored properties. nih.gov There is an opportunity to use this compound not just as a plasticizer but also as a compatibilizer or processing aid in polymer composites. Research into composites combining a bio-based polymer matrix like poly(butylene succinate) (PBS) with natural reinforcements such as nanofibrillated cellulose (B213188) (NFC) has shown promise. nih.gov The addition of this compound to such systems could enhance filler dispersion and improve the interfacial adhesion between the hydrophilic filler and the hydrophobic polymer matrix, leading to materials with enhanced strength and stiffness for lightweight applications. nih.govresearchgate.net

Table 2: Potential Applications of this compound in Advanced Materials

Application Area Polymer System(s) Potential Role of Compound Key Properties for Investigation
Green Plasticizer PVC, PLA, TPU Increase flexibility, workability, and extensibility. researchgate.net Glass transition temperature (Tg), tensile strength, elongation, migration resistance. nih.gov
Composite Modifier Poly(butylene succinate) (PBS) + Nanofibrillated Cellulose (NFC) Enhance filler dispersion, act as a compatibilizer at the filler-matrix interface. nih.gov Mechanical properties (modulus, strength), thermal stability, water absorption. nih.gov
Functional Coating Component Aqueous polymer dispersions Film-forming aid, coalescing agent. google.com Minimum film formation temperature (MFFT), film transparency, surface hardness.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The successful development and commercialization of this compound and its applications require a synergistic approach, bridging chemical engineering and materials science. utexas.educolumbia.edu

Chemical Engineering Focus:

Process Design and Optimization: Designing and scaling up sustainable synthesis routes, including reactor design for heterogeneous catalysis or enzymatic processes. stevens.edu

Reaction Kinetics and Modeling: Developing kinetic models for the catalyzed esterification to optimize operating conditions and maximize yield.

Separation and Purification: Creating energy-efficient downstream processes for separating the product from reactants, catalysts, and solvents.

Materials Science Focus:

Formulation and Processing: Incorporating the compound into various polymer matrices and optimizing processing conditions (e.g., extrusion, molding) for composites and plasticized materials. researchgate.netnih.gov

Structure-Property Relationships: Characterizing the resulting materials to understand how the addition of this compound influences their micro- and macroscopic properties. skoltech.ru

Durability and Degradation Studies: Evaluating the long-term performance and environmental fate of the new materials, including studies on plasticizer migration, UV stability, and biodegradation rates. nih.gov

Collaborative research programs, such as those often found in university-led Materials Research Science and Engineering Centers (MRSECs), provide an ideal framework for this interdisciplinary work. columbia.edu Such projects could involve chemical engineers developing a pilot-scale green synthesis process, with the produced material then being used by materials scientists to fabricate and test novel polymer composites for specific applications, creating a feedback loop for material and process improvement. skoltech.ruudel.edu

Q & A

Q. What analytical techniques are recommended for characterizing Bis(2-methoxyethyl) succinate, and how should they be applied?

To confirm the structure and purity of this compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR to identify proton environments, focusing on the succinate backbone (δ 2.5–2.7 ppm for methylene protons) and methoxyethyl groups (δ 3.2–3.5 ppm for methoxy protons) .
  • Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry can verify molecular weight and detect impurities via fragmentation patterns .
  • Chromatography (HPLC/GC) : Optimize mobile phases (e.g., acetonitrile/water) to resolve ester degradation products, especially under acidic or basic conditions .

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

A two-step esterification is typical:

Succinic Acid Activation : React succinic acid with thionyl chloride (SOCl2_2) to form succinyl chloride under anhydrous conditions .

Esterification : Combine succinyl chloride with 2-methoxyethanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Catalysts like tetrabutylammonium bromide may improve yields by facilitating phase transfer .

  • Yield Optimization : Monitor reaction temperature (40–60°C) to prevent side reactions like transesterification. Purify via vacuum distillation or recrystallization .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light, which can degrade ester bonds .
  • Handling : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure. Conduct stability studies under varying pH and temperature conditions to assess degradation kinetics .

Advanced Research Questions

Q. What reaction mechanisms govern the degradation of this compound in aqueous environments, and how can they be mitigated?

  • Hydrolysis Mechanism : The ester undergoes nucleophilic attack by water, forming succinic acid and 2-methoxyethanol. Acidic or alkaline conditions accelerate this process via protonation of the carbonyl oxygen or deprotonation of the nucleophile, respectively .
  • Mitigation Strategies : Incorporate stabilizing agents (e.g., antioxidants like BHT) or formulate in non-aqueous matrices (e.g., polyethylene glycol) to reduce hydrolysis rates .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for this compound?

Discrepancies often arise from variations in:

  • Purity : Impurities (e.g., residual 2-methoxyethanol) alter solubility. Validate purity via HPLC before testing .
  • Experimental Conditions : Temperature and solvent polarity (e.g., logP values) significantly affect solubility. Cross-reference data from PubChem, Reaxys, and EPA DSSTox to identify outliers .
  • Stereochemical Effects : If the compound has chiral centers, enantiomeric ratios may influence reactivity. Use chiral columns or NMR derivatization to assess stereochemistry .

Q. What experimental design principles should guide the development of this compound-based drug delivery systems?

  • Compatibility Screening : Test interactions with common excipients (e.g., surfactants, polymers) using differential scanning calorimetry (DSC) to detect phase separation .
  • Release Kinetics : Design in vitro assays simulating physiological pH (1.2–7.4) and temperature (37°C) to model drug release profiles. Use Franz diffusion cells for transdermal studies .
  • Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare results to regulatory thresholds (e.g., ISO 10993-5) .

Methodological Notes

  • Synthetic Route Validation : Cross-check proposed pathways using predictive tools like BKMS_METABOLIC and REAXYS to ensure feasibility and novelty .
  • Data Reproducibility : Document all parameters (e.g., stirring speed, solvent grade) to align with FAIR data principles .
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for ester byproducts classified as hazardous under EPA regulations .

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